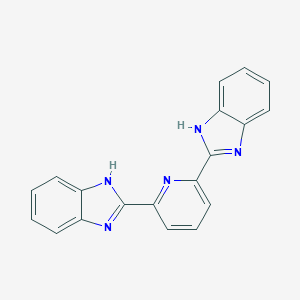

2,6-双(2-苯并咪唑基)吡啶

描述

2,6-Bis(2-benzimidazolyl)pyridine acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .

Synthesis Analysis

A copper (II) complex based on a V-shaped ligand, 2,6-bis(2-benzimidazolyl)pyridine (bbp), has been synthesized and characterized by elemental analysis, molecular conductivity, 1H NMR, IR, UV-Vis spectra, and X-ray single-crystal diffraction . A similar process was used to synthesize a picrate Mn (II) complex .Molecular Structure Analysis

The molecular structure of 2,6-Bis(2-benzimidazolyl)pyridine has been analyzed using various spectroscopic methods and X-ray single-crystal diffraction .Chemical Reactions Analysis

2,6-Bis(2-benzimidazolyl)pyridine acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(2-benzimidazolyl)pyridine have been characterized by elemental analysis, molecular conductivities, 1H NMR, IR, UV-vis spectra, and X-ray single crystal diffraction .科学研究应用

氟化物离子化学传感器

2,6-双(2-苯并咪唑基)吡啶已被用作检测氟化物离子的化学传感器。该配体通过紫外-可见光谱、荧光光谱和1H核磁共振技术研究了其结合阴离子的能力,突显其作为氟化物离子传感器的潜力 (Chetia & Iyer, 2008)。

尿素识别

2,6-双(2-苯并咪唑基)吡啶的应用延伸到尿素识别。它与尿素形成稳定的超分子复合物,利用其亚胺氮原子进行氢键加合物的形成。这种独特设计允许化学和生物识别,通过光谱学和X射线衍射分析得到证实 (Chetia & Iyer, 2006)。

乙酸识别

另一个重要应用是乙酸识别。该配体作为阴离子受体的效率通过化学位移和基于光学修饰的信号得到证明,使其成为检测乙酸离子的有效选择 (Chetia & Iyer, 2011)。

检测有毒苯代谢产物

这种化合物还显示了在检测有毒苯代谢产物(包括酚、氢醌、间苯二酚、邻苯二酚和对苯二醌)方面的有效性。它与氢醌形成稳定的复合物,通过简单的技术如紫外/可见光谱和荧光光谱得到确认 (Chetia & Iyer, 2007)。

苯胺识别的光学传感器

有报道称该化合物对苯胺具有高度选择性的光学传感器,展示了独特的光谱响应和发射强度与苯胺浓度之间的线性关系,表明其在苯胺检测的光学传感器中的潜力 (Zhang & Li, 2009)。

跨膜阴离子转运体

2,6-双(苯并咪唑-2-基)吡啶表现出强大的阴离子载体活性,参与Cl(-)/NO3(-)反向转运和H(+)/Cl(-)同向转运。这揭示了咪唑基-NH片段在阴离子转运过程中的关键作用 (Peng et al., 2016)。

作用机制

Target of Action

The primary target of 2,6-Bis(2-benzimidazolyl)pyridine, also known as 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine, is the Small Conductance Calcium-Activated Potassium (SK) Channels . These channels are ion channels that open when the intracellular calcium concentration is increased, allowing the passage of potassium ions through the cell membrane .

Mode of Action

2,6-Bis(2-benzimidazolyl)pyridine acts as a tridentate nitrogen donor ligand . It has been shown to be a potent and specific SK channel blocker in vitro . The potency of this compound was measured using automatic patch clamp on all three SK channel subtypes, resulting in similar IC50 of 0.4 μM .

Biochemical Pathways

It is known that the compound interacts with sk channels, which play a crucial role in regulating the electrical activity of cells . By blocking these channels, the compound can potentially alter the function of cells in various ways.

Result of Action

The molecular and cellular effects of 2,6-Bis(2-benzimidazolyl)pyridine’s action are largely dependent on its interaction with SK channels. By blocking these channels, the compound can influence the electrical activity of cells, potentially leading to various physiological effects .

未来方向

2,6-Bis(2-benzimidazolyl)pyridine has been proposed as a potent and specific SK channel blocker in vitro . From a medicinal chemistry perspective, BBP could be used as a starting point for the design of new and improved SK inhibitors . Additionally, new Zn (II), Cd (II), and Hg (II) complexes of saccharinate (sac) and 2,6-bis(2-benzimidazolyl)pyridine (bzimpy) have been prepared and fully characterized, showing potential as anticancer agents in breast and lung cancer cell lines .

生化分析

Biochemical Properties

2,6-Bis(2-benzimidazolyl)pyridine has been proposed as an inhibitor of the small conductance calcium-activated potassium (SK) channels . It interacts with these channels, resulting in similar IC 50 of 0.4 μM . This interaction is potent and specific, making 2,6-Bis(2-benzimidazolyl)pyridine a valuable tool in biochemical reactions involving SK channels .

Cellular Effects

In terms of cellular effects, 2,6-Bis(2-benzimidazolyl)pyridine acts as a potent and specific SK channel blocker in vitro . It influences cell function by inhibiting these channels, which play a crucial role in various cellular processes .

Molecular Mechanism

At the molecular level, 2,6-Bis(2-benzimidazolyl)pyridine exerts its effects through binding interactions with SK channels . It has been identified as a critical amino acid for the pharmacological effect of 2,6-Bis(2-benzimidazolyl)pyridine on the SK channel .

Metabolic Pathways

Its interaction with SK channels suggests that it may influence metabolic processes related to these channels .

属性

IUPAC Name |

2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKICBDXAZNSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353383 | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28020-73-7 | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

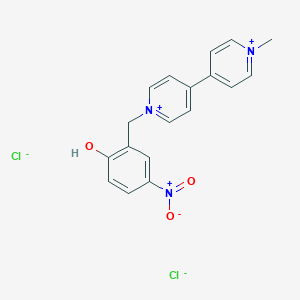

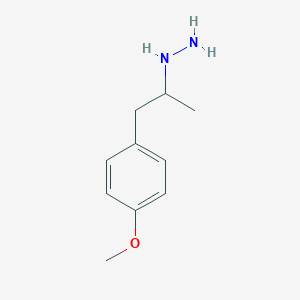

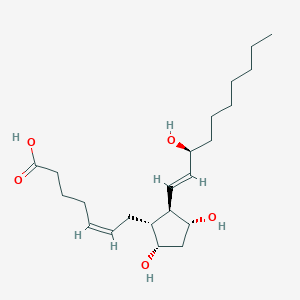

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)

![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)

![(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid](/img/structure/B160441.png)

![1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone](/img/structure/B160465.png)